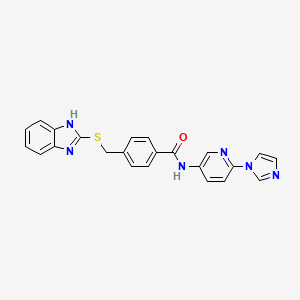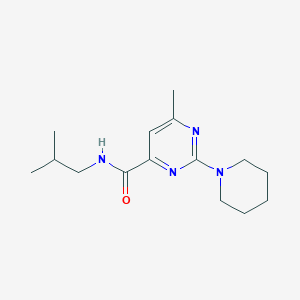![molecular formula C18H16N4OS B7561785 2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide](/img/structure/B7561785.png)
2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have several properties that make it useful in various applications, including its ability to inhibit certain enzymes and its potential as a fluorescent probe. In
Mécanisme D'action
The mechanism of action of 2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide is primarily through the inhibition of certain enzymes, including protein kinases. This inhibition can lead to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis. Additionally, this compound has been found to have potential as a fluorescent probe, allowing for the visualization of specific cellular components and processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit certain enzymes and modulate cellular processes. This can lead to changes in cell growth, differentiation, and apoptosis, as well as changes in the expression of various genes and proteins. Additionally, the fluorescent properties of this compound can allow for the visualization of specific cellular components and processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide is its ability to inhibit certain enzymes and modulate cellular processes, making it useful in a wide range of scientific research applications. Additionally, its fluorescent properties can allow for the visualization of specific cellular components and processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide. One potential area of research is the identification of additional enzymes that can be inhibited by this compound, as well as the development of more specific inhibitors. Additionally, the fluorescent properties of this compound could be further explored for use in imaging and visualization of specific cellular components and processes. Finally, the potential toxicity of this compound could be further studied to determine its safety and potential for use in clinical applications.
Méthodes De Synthèse
The synthesis of 2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide involves multiple steps, including the reaction of 6-chloro-2-(methylthio)quinazolin-4(3H)-one with 1,4-dibromobutane, followed by the reaction of the resulting intermediate with benzimidazole. This synthesis method has been optimized and improved over time, resulting in high yields of pure this compound.
Applications De Recherche Scientifique
2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide has been extensively studied for its potential use in scientific research. One of the main applications of this compound is as an inhibitor of certain enzymes, including protein kinases. This inhibition can lead to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis. Additionally, this compound has been found to have potential as a fluorescent probe, allowing for the visualization of specific cellular components and processes.
Propriétés
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-2-15(16(19)23)24-18-21-12-8-4-3-7-11(12)17-20-13-9-5-6-10-14(13)22(17)18/h3-10,15H,2H2,1H3,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWKXJMFGAVPAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)SC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7561709.png)

![N-[3-(difluoromethoxy)-2-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7561720.png)

![5-bromo-N'-[(1E)-(2-bromophenyl)methylene]-2-hydroxybenzohydrazide](/img/structure/B7561732.png)

![N'-[(1E)-(2,5-dimethoxyphenyl)methylene]-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetohydrazide](/img/structure/B7561750.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]pyrrolidine-1-carboxamide](/img/structure/B7561758.png)
![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7561765.png)
![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7561773.png)
![tert-butyl N-[(1S)-2-(5-chloro-2-methoxyanilino)-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate](/img/structure/B7561777.png)
![3-[(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)methoxy]benzonitrile](/img/structure/B7561792.png)
